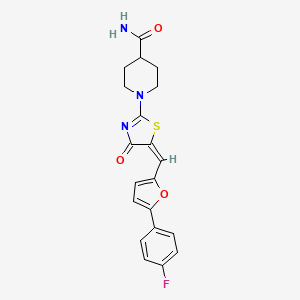![molecular formula C25H10Cl3F9N2O3 B2460994 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 329705-18-2](/img/structure/B2460994.png)
2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine, commonly known as CFTR(inh)-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that is expressed in various epithelial tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene cause cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTR(inh)-172 has been extensively studied as a potential therapeutic agent for CF and other diseases that involve CFTR dysfunction.
Mécanisme D'action
Target of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s worth noting that trifluoromethyl-containing compounds have been found to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
The compound’s synthesis involves a multicomponent synthetic route, where lewis acids play an important role in selectively synthesizing six-membered heterocycles .
Pharmacokinetics
The compound’s physical and chemical properties, such as its melting point, boiling point, and density, can be found in various chemical databases .
Action Environment
It’s worth noting that the compound’s synthesis involves a multicomponent synthetic route, where lewis acids play an important role in selectively synthesizing six-membered heterocycles .
Avantages Et Limitations Des Expériences En Laboratoire
2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine(inh)-172 has several advantages and limitations for lab experiments. Some of the advantages include:
1. High selectivity for the 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine chloride channel.
2. Potent inhibition of 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine-mediated chloride secretion.
3. Availability of commercial sources.
Some of the limitations include:
1. Poor solubility in water.
2. Limited stability in solution.
3. Limited tissue penetration.
Orientations Futures
2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine(inh)-172 has been extensively studied in preclinical models of CF and other diseases that involve 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine dysfunction. Some potential future directions for research include:
1. Development of more potent and selective 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine inhibitors.
2. Investigation of the potential therapeutic benefits of 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine inhibition in diseases other than CF, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea.
3. Optimization of the pharmacokinetic properties of 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine inhibitors to improve tissue penetration and stability.
4. Use of 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine inhibitors in combination with other therapies, such as antibiotics and anti-inflammatory agents, to improve clinical outcomes in CF and other diseases.
Méthodes De Synthèse
2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine(inh)-172 can be synthesized using a multi-step reaction sequence that involves the coupling of 4-chloro-3-(trifluoromethyl)phenol with 2,4,6-trichloropyrimidine, followed by the substitution of the remaining chlorine atoms with phenoxy groups. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine(inh)-172 has been used extensively in scientific research to study the role of 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine in various physiological processes and diseases. It has been shown to block 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine-mediated chloride secretion in human airway epithelial cells, sweat glands, and pancreatic ducts, making it a valuable tool for investigating the pathophysiology of CF and other diseases that involve 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine dysfunction.
Propriétés
IUPAC Name |
2,4,6-tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H10Cl3F9N2O3/c26-17-4-1-11(7-14(17)23(29,30)31)40-20-10-21(41-12-2-5-18(27)15(8-12)24(32,33)34)39-22(38-20)42-13-3-6-19(28)16(9-13)25(35,36)37/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJVVKSKSNENBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=NC(=N2)OC3=CC(=C(C=C3)Cl)C(F)(F)F)OC4=CC(=C(C=C4)Cl)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H10Cl3F9N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

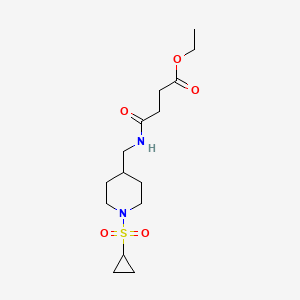
![3-cyclohexyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2460914.png)
![3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2460915.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2460916.png)
![N-(1-cyanocyclohexyl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2460917.png)
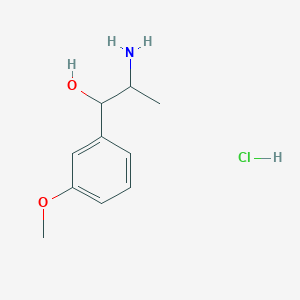

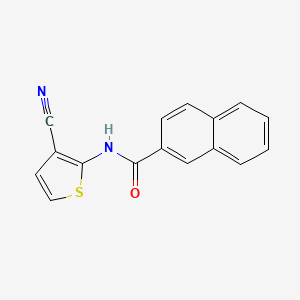
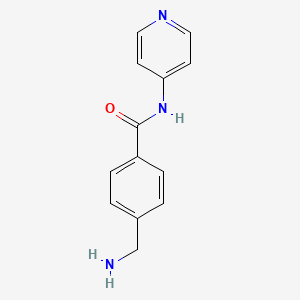
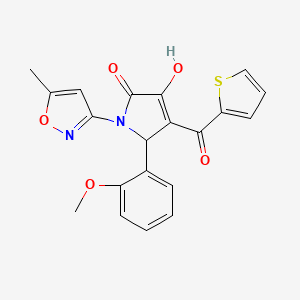
![(1S,4S,5R,9S,10R,13R,14R)-5-(Hydroxymethyl)-9-methyl-14-(2-methylpropanoyloxymethyl)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2460925.png)
![2-[(3,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2460926.png)

